molecular formula C17H23N5O4 B2381793 Ethyl 3-(6-ethyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate CAS No. 878412-88-5

Ethyl 3-(6-ethyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate

Cat. No. B2381793
CAS RN: 878412-88-5
M. Wt: 361.402
InChI Key: VEMRJDHVHBSOKL-UHFFFAOYSA-N
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Description

Ethyl 3-(6-ethyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate, also known as ETP, is a synthetic compound that belongs to the class of purine derivatives. It is widely used in scientific research for its unique biochemical and physiological properties.

Scientific Research Applications

Chemical Reactivity and Synthesis

Ethyl 3-(6-ethyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate is involved in various chemical synthesis processes. For instance, its derivatives are synthesized through reactions involving 2-aminopyridine, Meldrum’s acid, and aryl glyoxals or aryl aldehydes. This process is notable for producing ethyl 2-(3-aryl imidazo[1,2-a]pyridin-2-yl)acetates and ethyl 3-aryl-3-(pyridin-2-ylamino)propanoates under catalyzed conditions (Asadi et al., 2021). Additionally, ethyl (9-hypoxanthinyl)- and (9-adenyl) acetates, among other derivatives, are synthesized from substituted 5-aminoimidazole precursors (Birkett et al., 1991).

Structural Characterization

The structural characterization of compounds related to Ethyl 3-(6-ethyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate is a crucial aspect of research. For example, derivatives like Ethyl N′-3-(1H-imidazol-1-yl) propylcarbamoyl benzohydrazonate monohydrate have been synthesized and characterized using various spectroscopic techniques. Studies include comparisons of molecular geometry using density functional methods and explorations of molecular energy profiles (Tanak et al., 2009).

Antimicrobial Activity

Research into the antimicrobial properties of compounds related to Ethyl 3-(6-ethyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate has been conducted. A study involving the synthesis of 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones, closely related to the target compound, showed potential antimicrobial activities against a range of bacteria (Sharma et al., 2004).

Novel Compound Synthesis

The compound is also a key player in the synthesis of novel organic compounds. This includes the synthesis of imidazole and imidazoline derivatives from 1,2-diamines and ethyl 3-aryl-3-chloro-2-cyanopropenoates. Such syntheses are notable for their room temperature reactivity and potential formation of cyclic compounds (Lönnqvist et al., 2002).

Polymorphism in Pharmaceutical Compounds

The compound's derivatives play a role in understanding polymorphism in pharmaceutical compounds. This includes characterizing polymorphic forms using spectroscopic and diffractometric techniques, which can present challenges for analytical and physical characterization (Vogt et al., 2013).

properties

IUPAC Name

ethyl 3-(6-ethyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O4/c1-6-20-10(3)11(4)22-13-14(18-16(20)22)19(5)17(25)21(15(13)24)9-8-12(23)26-7-2/h6-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEMRJDHVHBSOKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(N2C1=NC3=C2C(=O)N(C(=O)N3C)CCC(=O)OCC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(8-ethyl-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h] purin-3-yl)propanoate

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